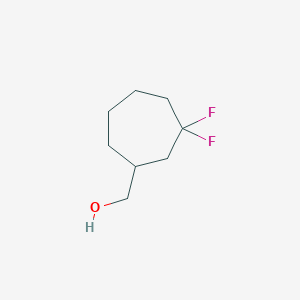
(3,3-Difluorocycloheptyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorocycloheptyl)methanol is a chemical compound with the molecular formula C8H14F2O . It belongs to the class of alcohols and cycloalkanes. The compound has a molecular weight of 164.2 .
Molecular Structure Analysis
The InChI code for (3,3-Difluorocycloheptyl)methanol is1S/C8H14F2O/c9-8(10)4-2-1-3-7(5-8)6-11/h7,11H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of (3,3-Difluorocycloheptyl)methanol is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Direct Methanol Fuel Cells (DMFCs)
Direct methanol fuel cells (DMFCs) are a focus of research due to their potential as alternative power sources. Methanol crossover from the anode to the cathode is identified as a significant limitation. Efforts to develop more methanol-impermeable polymer electrolytes are highlighted as crucial to overcoming this challenge and enhancing DMFC efficiency and viability (Heinzel & Barragán, 1999).
Hydrogen Production from Methanol
Methanol serves as a promising hydrogen carrier, capable of producing high purity hydrogen. Studies focus on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Research emphasizes catalyst development and reactor technology, with copper-based catalysts noted for their high activity and selectivity towards CO2 over CO (García et al., 2021).
Methanol Synthesis and Applications
Methanol is recognized for its versatile applications, including its potential use as a peaking fuel in coal gasification combined cycle power stations. The synthesis of methanol from CO-rich gas and its utilization as a clean-burning fuel or a fuel additive are discussed, highlighting its environmental benefits (Cybulski, 1994).
Methanol as a Chemical Marker
The utility of methanol as a chemical marker for assessing the condition of solid insulation in power transformers is explored. Methanol's stability under different accelerated ageing temperatures and its role in monitoring cellulosic insulation degradation are emphasized. The potential for routine utility use of methanol as an indicator is highlighted (Jalbert et al., 2019).
Methanol Oxidation on Platinum Electrodes
Research into methanol oxidation pathways is crucial for the development of improved catalysts for use in polyelectrolyte membrane (PEM) fuel cells. Studies focus on the determination of activation energies for methanol oxidation on polycrystalline platinum in various electrolytes, aiming to characterize the rate-limiting step of the oxidation process (Cohen, Volpe, & Abruña, 2007).
Safety and Hazards
The safety data sheet for (3,3-Difluorocycloheptyl)methanol indicates that it is classified under GHS07, which denotes that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3,3-difluorocycloheptyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)4-2-1-3-7(5-8)6-11/h7,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAXDKJKOUBFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocycloheptyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2698190.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2698194.png)
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2698195.png)
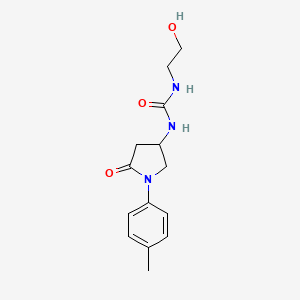
![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2698198.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2698200.png)

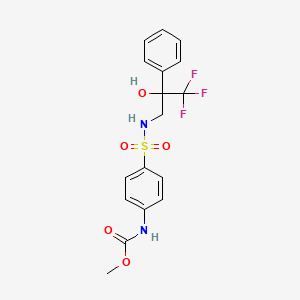
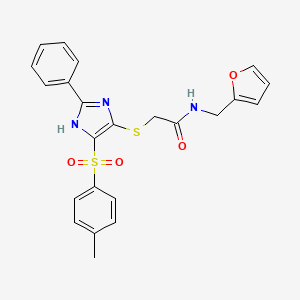
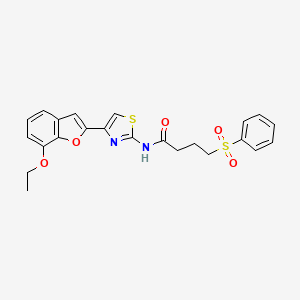
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)
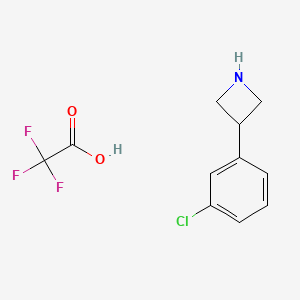
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2698212.png)